
2,2-Dimethylcyclohexane-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethylcyclohexane-1-carbonyl chloride is an organic compound with the molecular formula C9H15ClO. It is a derivative of cyclohexane, where two methyl groups are attached to the second carbon, and a carbonyl chloride group is attached to the first carbon. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions
2,2-Dimethylcyclohexane-1-carbonyl chloride can be synthesized through the reaction of 2,2-dimethylcyclohexanone with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the ketone reacts with thionyl chloride to form the corresponding acyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar methods but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
2,2-Dimethylcyclohexane-1-carbonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Acyl Substitution: This is the most common reaction, where the acyl chloride reacts with nucleophiles such as amines, alcohols, or water to form amides, esters, or carboxylic acids, respectively.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo substitution reactions where the chloride group is replaced by other functional groups.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used in the synthesis of the compound.
Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Amines, Alcohols, Water: Used in nucleophilic acyl substitution reactions.
Major Products Formed
Amides: Formed when reacted with amines.
Esters: Formed when reacted with alcohols.
Carboxylic Acids: Formed when reacted with water.
科学的研究の応用
2,2-Dimethylcyclohexane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2,2-dimethylcyclohexane-1-carbonyl chloride primarily involves nucleophilic acyl substitution. The carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles. The chloride group acts as a leaving group, facilitating the substitution reaction .
類似化合物との比較
Similar Compounds
Cyclohexanone: A simpler ketone without the methyl groups.
Cyclohexane-1-carbonyl chloride: Lacks the methyl groups at the second carbon.
2,2-Dimethylcyclohexanone: The ketone precursor to 2,2-dimethylcyclohexane-1-carbonyl chloride.
Uniqueness
This compound is unique due to the presence of both the carbonyl chloride group and the two methyl groups, which influence its reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and industrial applications .
特性
CAS番号 |
97234-96-3 |
|---|---|
分子式 |
C9H15ClO |
分子量 |
174.67 g/mol |
IUPAC名 |
2,2-dimethylcyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C9H15ClO/c1-9(2)6-4-3-5-7(9)8(10)11/h7H,3-6H2,1-2H3 |
InChIキー |
ABPUAEOHNRIICQ-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCCC1C(=O)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


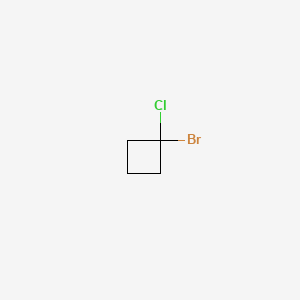
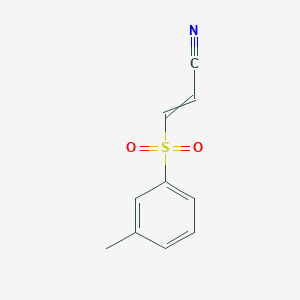
![Dimethyl 2-[(trimethylsilyl)oxy]succinate](/img/structure/B13957224.png)
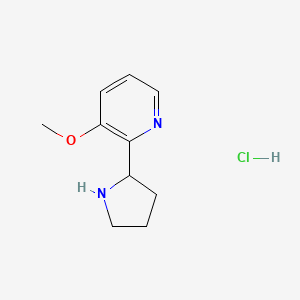

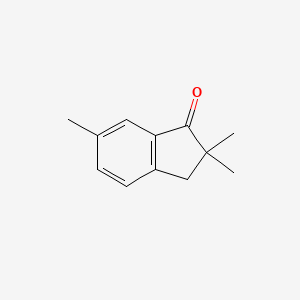
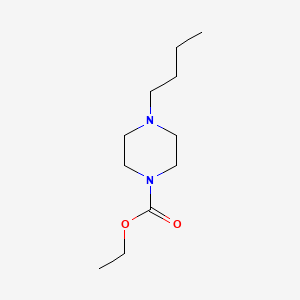
![N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B13957278.png)
![4-[(4-chlorobenzyl)oxy]-N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide](/img/structure/B13957285.png)
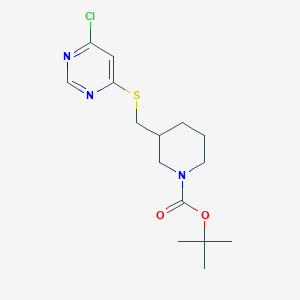
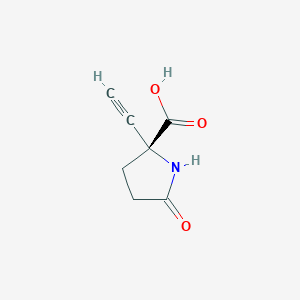


![2-[(Butoxycarbonyl)oxy]propionic acid tetrahydrofuran-2-ylmethyl ester](/img/structure/B13957301.png)
